molecular formula C16H28N2O4 B13469644 Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13469644
M. Wt: 312.40 g/mol
InChI Key: LNIBNABYXLYIKL-UHFFFAOYSA-N
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Description

Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound featuring a tert-butyl group, a tert-butoxycarbonyl group, and a 2-azabicyclo[211]hexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, formation of the bicyclic structure, and subsequent deprotection and functionalization steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and process optimization, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methylpiperazine-1-carboxylate
  • N-(tert-butoxycarbonyl)-1-methyl-5-syn-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane

Uniqueness

Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[211]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both tert-butyl and tert-butoxycarbonyl groups

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

tert-butyl 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-10-16-7-11(8-16)9-18(16)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19)

InChI Key

LNIBNABYXLYIKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)CN2C(=O)OC(C)(C)C

Origin of Product

United States

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